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Dimethyl sulfoxide (DMSO) is a well-established chemical penetration enhancer used in transdermal drug

delivery systems (TDDS) to reversibly modify the skin's structure, thereby increasing its permeability to

active pharmaceutical ingredients (APIs) [1]. Its unique properties as a "universal solvent" and its ability to

pass through biological membranes without damaging them make it a valuable tool for enhancing drug

permeation [1] [2].

TDDS offer significant advantages, including bypassing first-pass metabolism, providing sustained and

controlled drug release, and improving patient compliance [3] [4] [5]. The primary barrier to effective

transdermal delivery is the stratum corneum (SC), the outermost skin layer often described by the "brick

and mortar" model, where corneocytes ("bricks") are embedded in a lipid matrix ("mortar") [4] [1]. DMSO

effectively overcomes this barrier, facilitating the delivery of drugs for systemic action [1].

Mechanism of Action: How DMSO Enhances Skin
Permeation

DMSO enhances skin permeation through a multi-faceted interaction with the stratum corneum. The

following diagram illustrates the primary mechanisms and their effects on the skin's structure.
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Mechanisms of DMSO as a Penetration Enhancer
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The biomolecular pathway involves:

Lipid Matrix Disruption: DMSO readily positions itself beneath the lipid headgroups in the stratum
corneum, reducing bilayer thickness and increasing headgroup area [1]. This markedly reduces the

area compressibility modulus and bending rigidity of the membrane, making the bilayer "floppier" and
more permeable [1]. Studies using model lipid systems (ceramide, cholesterol, stearic acid) have

shown that DMSO increases lipid expansion by up to 30%, enhancing fluidity [1].
Lipid Extraction: DMSO can extract lipids from the stratum corneum, further disrupting the highly

ordered lipid matrix [1].
Interaction with Keratin: In addition to lipid effects, DMSO can interact with intracellular keratin in

corneocytes, potentially causing conformational changes that reduce the barrier resistance of these
cellular "bricks" [1].

Formulation Development & Quality Control

Critical Formulation Parameters
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Successful formulation of a DMSO-enhanced TDDS requires careful consideration of several parameters,

summarized in the table below.

Table 1: Key Parameters for DMSO-Enhanced TDDS Formulation

Parameter Consideration & Impact Recommended Range / Note

DMSO
Concentration

Critical for efficacy and safety.
Higher concentrations

generally increase permeation
but may cause skin irritation.

Commonly used in pharmaceutical
formulations at concentrations between 5-

15% for penetration enhancement;
concentrations >50% may be used but

require rigorous safety testing [1] [2].

API Properties Determines suitability for

DMSO-enhanced TDD.

Ideal candidates: Molecular weight < 500 Da

[4] [5], log P (partition coefficient) between 1-
3 [5], and adequate solubility in

DMSO/vehicle.

Vehicle/Formulation
Type

The base formulation affects

drug release and skin
interaction.

Patches (reservoir/matrix), gels, creams, or

solutions. DMSO is compatible with various
vehicles and can be used to co-deliver other

drugs (e.g., steroids, NSAIDs) [1] [2].

Skin Physiology Affects the rate and extent of

absorption.

Consider anatomical site (regional

permeability), skin age, hydration, and
temperature [3] [4].

Quality by Design (QbD) Considerations

A QbD approach ensures a robust and effective TDDS [5]. Key elements include:

Target Product Profile (TPP): Define the desired drug delivery rate, duration, and pharmacokinetic

profile.
Critical Quality Attributes (CQAs): Identify parameters like drug content uniformity, release rate,

adhesive properties, skin adhesion, and DMSO concentration.
Critical Process Parameters (CPPs): Control factors during manufacturing (e.g., mixing speed,

coating thickness, drying temperature) that impact CQAs.
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Experimental Protocols for Evaluation

A comprehensive evaluation strategy for DMSO-enhanced TDDS involves a combination of in vitro, ex

vivo, and in vivo methods.

In Vitro Drug Release Study

This protocol determines the release kinetics of the API from the formulation.

Apparatus: USP dissolution apparatus (e.g., paddle-over disk method) or Franz diffusion cell with a
synthetic membrane (e.g., cellulose acetate or polysulfone).

Receptor Medium: Phosphate buffer saline (PBS, pH 7.4) or another medium that ensures sink
conditions. The receptor medium should be stirred continuously and maintained at 32±0.5°C to mimic

skin surface temperature.
Procedure:

Place the TDDS (e.g., patch) on the membrane in the Franz cell or dissolution apparatus.
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the

receptor compartment.
Immediately replace the withdrawn volume with fresh pre-warmed receptor medium.

Analyze the samples using a validated analytical method (e.g., HPLC or UV-Vis
spectrophotometry) to determine the cumulative amount of drug released.

Ex Vivo Skin Permeation Study

This is a critical protocol for evaluating the permeation enhancement effect of DMSO.

Skin Model: Excised human skin (obtained from cosmetic surgery, with ethical approval) or porcine

ear skin, which has similar permeability characteristics to human skin. The hypodermis should be
carefully removed.

Apparatus: Franz diffusion cell. The receptor chamber is filled with receptor medium (PBS pH 7.4
with 0.01% sodium azide as preservative) and maintained at 37±0.5°C, providing a skin surface

temperature of ~32°C.
Procedure:

Mount the dermatomed skin piece between the donor and receptor compartments of the Franz
cell, with the stratum corneum facing the donor side.

Apply the test formulation (with DMSO) and the control formulation (without DMSO) to the
donor compartment.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://www.smolecule.com/products/s588606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


At predetermined time intervals, sample the receptor fluid and analyze for drug content.

Calculate key parameters: Flux (Jss, μg/cm²/h), Permeability Coefficient (Kp), and
Enhancement Ratio (ER).

Enhancement Ratio (ER) = (Flux with DMSO) / (Flux without DMSO)

The workflow for the ex vivo skin permeation study, from skin preparation to data analysis, is outlined

below.

Ex Vivo Skin Permeation Workflow

Skin Preparation
(Human or Porcine)

Mount in
Franz Diffusion Cell

Apply Formulation
(Test & Control)

Sample Receptor Chamber
at Fixed Intervals

Analyze Drug Content
via HPLC/UV

Calculate Permeation
Parameters

Parameter: Flux (Jss) Parameter: Permeability
Coefficient (Kp)

Parameter: Enhancement
Ratio (ER)
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Skin Irritation Assessment

Given DMSO's potential for irritation, safety testing is mandatory.

In Vivo (Animal Model): Apply the formulation to rabbits or guinea pigs under occlusion for a

specified period. Observe the application site for erythema (redness) and edema (swelling) at regular
intervals, scoring them according to a standardized scale (e.g., Draize score).

In Vitro Models: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm, EpiSkin) to
assess cytotoxicity and irritation potential, following OECD Test Guideline 439.

Detailed Application Protocol: DMSO-Enhanced Anti-
Inflammatory Formulation

This protocol details the development of a DMSO-based hydrocortisone formulation for topical anti-

inflammatory application, based on a patented example [1].

Objective: To formulate and evaluate a DMSO-based hydrogel for enhanced transdermal delivery of

hydrocortisone.
Materials: Hydrocortisone, DMSO (Pharmaceutical Grade), Carbopol 934, Triethanolamine (TEA),

Purified Water.
Formulation Composition:

Hydrocortisone: 1.0% w/w
DMSO: 10% w/w

Carbopol 934: 1.0% w/w
TEA: q.s. to adjust pH to 5.5-6.0 and form gel

Purified Water: to 100% w/w
Method of Preparation:

Dispersion: Disperse Carbopol 934 in a portion of purified water with continuous stirring and
allow it to hydrate for 2 hours.

Drug Solution: Dissolve hydrocortisone in DMSO with gentle heating if necessary.
Mixing: Add the hydrocortisone-DMSO solution to the Carbopol dispersion under slow,

continuous stirring to avoid air entrapment.
Neutralization: Adjust the pH using TEA until a clear gel forms.

Make-up: Add remaining water to achieve the final weight.
Evaluation:
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Perform in vitro drug release and ex vivo skin permeation studies as described in Sections 4.1

and 4.2, comparing the formulation against a control gel without DMSO.
Assess rheological properties (viscosity, spreadability) and physical stability of the gel.

Regulatory & Clinical Considerations

Regulatory Status: DMSO is approved for topical use in certain pharmaceutical products. Its use in
a new TDDS requires thorough documentation of its safety and efficacy as a penetration enhancer for

the specific API, following USFDA and EMA guidelines [3].
Clinical Considerations:

Odor: A characteristic garlic-like taste/odor on breath and skin is a common, harmless side
effect caused by the metabolite dimethyl sulfide (DMS) [1] [2]. Patient counseling is

recommended.
Skin Irritation: Formulations should be optimized to minimize irritation potential. The

development of hypoallergenic adhesives for patches is an area of ongoing research [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s588606?utm_src=pdf-bulk
https://www.smolecule.com/products/s588606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

